Cas no 35205-54-0 (1-Phenoxypropan-2-amine)

1-Phenoxypropan-2-amine structure
Nombre del producto:1-Phenoxypropan-2-amine
Número CAS:35205-54-0
MF:C9H13NO
Megavatios:151.205622434616
MDL:MFCD00008083
CID:307368
PubChem ID:37087
1-Phenoxypropan-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 1-Phenoxypropan-2-amine
- (2R)-1-phenoxypropan-2-amine
- 1-Methyl-2-phenoxyethylamine
- 1-METHYL-2-PHENOXY-ETHYLAMINE
- Phenoxyisopropylamine
- 1-Phenoxy-2-propanamine
- 1-Phenoxy-2-propylamine
- 2-Amino-1-phenoxypropane
- 2-Phenoxy-1-methylethylamine
- 2-Phenoxyisopropylamine
- 2-Propanamine, 1-phenoxy-
- C 1926
- Ethylamine, 1-methyl-2-phenoxy-
- Ethylamine, methyl-2-phenoxy-
- NSC 137777
- α-Methyl-2-phenoxyethanamine
- EN300-58378
- CHEMBL162135
- O(CC(C)N)c1ccccc1
- 1-Phenoxypropane-2-amine
- FT-0678798
- SCHEMBL366154
- BB 0255191
- 4-06-00-00669 (Beilstein Handbook Reference)
- LS-68252
- NSC-137777
- .alpha.-Methyl-2-phenoxyethanamine
- N12753
- 35205-54-0
- EINECS 252-434-7
- (1-methyl-2-phenoxyethyl)amine
- NSC137777
- CS-0433311
- BRN 2045304
- DTXSID301313534
- MFCD00008083
- AB01007136-01
- AKOS000302300
- SB76412
- LS-09259
- 1-methyl-2-phenoxyethyl amine
- AKOS016042140
- ALBB-027081
- MFCD00671667
- SY296974
- (S)-1-Phenoxy-2-propanamine
- MFCD00671666
- NS00055561
- SY384077
- SY384075
-
- MDL: MFCD00008083
- Renchi: 1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
- Clave inchi: IKYFHRVPKIFGMH-UHFFFAOYSA-N
- Sonrisas: O(C1C=CC=CC=1)CC(C)N
Atributos calculados
- Calidad precisa: 151.09979
- Masa isotópica única: 151.1
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 3
- Complejidad: 99.7
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.6
- Superficie del Polo topológico: 35.2A^2
Propiedades experimentales
- Denso: 1.004
- Punto de ebullición: 240.5°Cat760mmHg
- Punto de inflamación: 99.5°C
- índice de refracción: 1.519
- PSA: 35.25
- Logp: 2.11290
1-Phenoxypropan-2-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-58378-0.1g |
1-phenoxypropan-2-amine |
35205-54-0 | 95% | 0.1g |
$72.0 | 2023-06-01 | |
Enamine | EN300-58378-2.5g |
1-phenoxypropan-2-amine |
35205-54-0 | 95% | 2.5g |
$360.0 | 2023-06-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P45250-0.5g |
1-Phenoxypropan-2-amine |
35205-54-0 | 97% | 0.5g |
¥1209.0 | 2024-07-19 | |
Alichem | A019146157-1g |
1-Phenoxypropan-2-amine |
35205-54-0 | 95% | 1g |
$574.20 | 2023-09-02 | |
Enamine | EN300-58378-10.0g |
1-phenoxypropan-2-amine |
35205-54-0 | 95% | 10g |
$1110.0 | 2023-06-01 | |
Advanced ChemBlocks | P38614-1G |
1-Phenoxy-2-propanamine |
35205-54-0 | 95% | 1G |
$290 | 2023-09-15 | |
A2B Chem LLC | AF73062-5g |
1-Phenoxypropan-2-amine |
35205-54-0 | 96% | 5g |
$662.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503981-1g |
1-Phenoxypropan-2-amine |
35205-54-0 | 95+% | 1g |
¥989.00 | 2024-05-17 | |
A2B Chem LLC | AF73062-1g |
1-Phenoxypropan-2-amine |
35205-54-0 | 96% | 1g |
$228.00 | 2024-04-20 | |
Aaron | AR00CB0Y-500mg |
1-METHYL-2-PHENOXYETHYLAMINE |
35205-54-0 | 97% | 500mg |
$145.00 | 2025-01-24 |
1-Phenoxypropan-2-amine Literatura relevante
-
1. Development of an amine transaminase-lipase cascade for chiral amide synthesis under flow conditionsAntía Pintor,Ashley P. Mattey,Iván Lavandera,Vicente Gotor-Fernández,Alexey Volkov Green Chem. 2023 25 6041
-
Iulia-Ioana R?doi,Diana Eva Bedolla,Lisa Vaccari,Anamaria Todea,Federico Zappaterra,Alexey Volkov,Lucia Gardossi Catal. Sci. Technol. 2023 13 4955
-
K. Engelmark Cassimjee,M. Kadow,Y. Wikmark,M. Svedendahl Humble,M. L. Rothstein,D. M. Rothstein,J.-E. B?ckvall Chem. Commun. 2014 50 9134
-
Youyu Xie,Feng Xu,Lin Yang,He Liu,Xiangyang Xu,Hualei Wang,Dongzhi Wei Catal. Sci. Technol. 2021 11 2461
35205-54-0 (1-Phenoxypropan-2-amine) Productos relacionados
- 45972-74-5((R)-1-Phenoxy-2-propanamine)
- 2171280-35-4(2-[(2R)-1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]pyrrolidin-2-yl]acetic acid)
- 2171863-77-5(2-cyclobutyl-5-(2-methylcyclopropyl)oxolane-3-carboxylic acid)
- 2171984-37-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-4-methylpentanoic acid)
- 1890367-20-0((7-methylbenzofuran-3-yl)methanol)
- 2227890-46-0(2-bromo-6-ethoxy-4-(3S)-3-hydroxybutylphenol)
- 941976-56-3(N-(2,5-dimethoxyphenyl)-N'-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethylethanediamide)
- 2171211-26-8((2R)-1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid)
- 1620574-92-6(3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)
- 1361488-18-7(3'-Methyl-2,3,4,2'-tetrachlorobiphenyl)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:35205-54-0)1-Phenoxypropan-2-amine

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):193.0/567.0